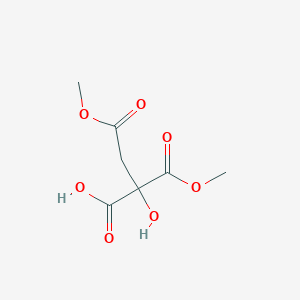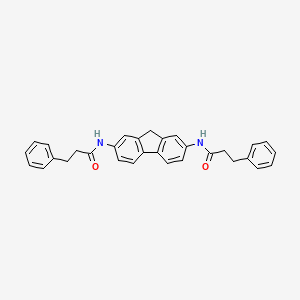![molecular formula C13H14N2O B12444260 3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methyl group at position 3 and a 4-methylphenylmethyl group at position 5 further defines its structure. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
準備方法
The synthesis of 3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyridazine ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various pyridazinone derivatives with extended conjugation.
科学的研究の応用
3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and material science.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. It is being explored as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes, contributing to the development of new products with enhanced properties.
作用機序
The mechanism of action of 3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various therapeutic effects, depending on the target enzyme and the biological context. The molecular pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one can be compared with other similar compounds, such as:
3-methyl-1-phenyl-1H-pyrazol-5-ol: This compound shares a similar pyridazine ring structure but differs in the substituents attached to the ring.
4-methyl-2,5-dimethoxyamphetamine: Although structurally different, this compound also exhibits biological activity and is used in various research applications.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound contains a thiadiazole ring and is used in similar research contexts.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-9-3-5-11(6-4-9)8-12-7-10(2)14-15-13(12)16/h3-7H,8H2,1-2H3,(H,15,16) |
InChIキー |
QGUZPMBEHDBDDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=CC(=NNC2=O)C |
溶解性 |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




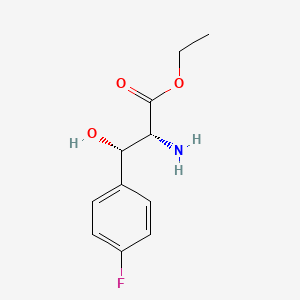
![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)
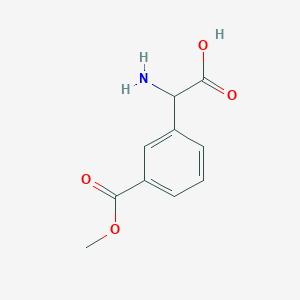
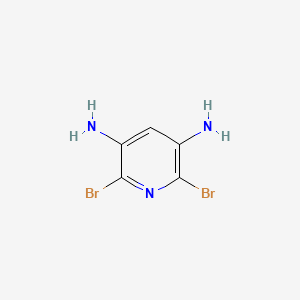
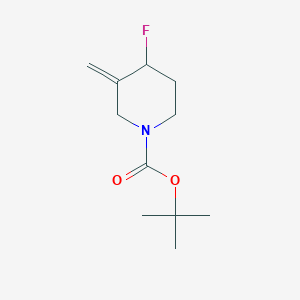
![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)

![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)
